molecular formula C5H12BrNO2 B3028526 5-Aminovaleric Acid Hydrobromide (Low water content) CAS No. 2173111-73-2

5-Aminovaleric Acid Hydrobromide (Low water content)

Cat. No.: B3028526
CAS No.: 2173111-73-2
M. Wt: 198.06 g/mol
InChI Key: ZLNATNZPOLTKHA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Aminovaleric Acid Hydrobromide is involved in biochemical reactions, particularly in the enzymatic conversion of L-lysine . This process is facilitated by two key enzymes: lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes interact with 5-Aminovaleric Acid Hydrobromide, catalyzing its conversion from L-lysine .

Cellular Effects

5-Aminovaleric Acid Hydrobromide has been observed to have effects on various types of cells and cellular processes. For instance, it has been associated with metabolic dysfunction related to obesity, diabetes, and fatty liver disease . Moreover, it has been suggested that higher levels of 5-Aminovaleric Acid Hydrobromide may be caused by inflammation-induced tissue damage, which increases the levels of lysine for intestinal microbiota and the release of 5-Aminovaleric Acid Hydrobromide .

Molecular Mechanism

The molecular mechanism of 5-Aminovaleric Acid Hydrobromide involves its interaction with biomolecules at the molecular level. The conversion of L-lysine to 5-Aminovaleric Acid Hydrobromide is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase . These enzymes bind to L-lysine and catalyze its conversion to 5-Aminovaleric Acid Hydrobromide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Aminovaleric Acid Hydrobromide can change over time. For instance, in a study involving the metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-Aminovaleric Acid Hydrobromide, it was observed that the yield and productivity of 5-Aminovaleric Acid Hydrobromide achieved by recombinant E. coli strains remain very low .

Metabolic Pathways

5-Aminovaleric Acid Hydrobromide is involved in the metabolic pathway of L-lysine conversion . This process is facilitated by the enzymes lysine 2-monooxygenase and delta-aminovaleramidase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminovaleric Acid Hydrobromide typically involves the reaction of 5-Aminovaleric Acid with Hydrobromic Acid. The reaction is carried out under controlled conditions to ensure high purity and low water content. The process involves dissolving 5-Aminovaleric Acid in an appropriate solvent, followed by the addition of Hydrobromic Acid. The reaction mixture is then stirred and heated to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of 5-Aminovaleric Acid Hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to handle large quantities of reactants and solvents. The reaction conditions are optimized to ensure maximum yield and purity. The final product is then purified through crystallization and drying processes to achieve the desired low water content .

Chemical Reactions Analysis

Types of Reactions: 5-Aminovaleric Acid Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Aminovaleric Acid Hydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme functions. It is also employed in the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of compounds that modulate neurotransmitter activity .

Industry: In the industrial sector, 5-Aminovaleric Acid Hydrobromide is used in the production of specialty chemicals and materials. It is also employed in the manufacture of corrosion inhibitors and scale inhibitors .

Comparison with Similar Compounds

Comparison: 5-Aminovaleric Acid Hydrobromide is unique due to its low water content and high purity. Compared to similar compounds, it offers better stability and solubility in water. Its specific molecular structure allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

5-aminopentanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.BrH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNATNZPOLTKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173111-73-2
Record name 5-Aminovaleric Acid Hydrobromide (Low water content)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Aminovaleric Acid Hydrobromide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2K92H8WY3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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